5-Amino-6-methylisoindoline-1,3-dione
Overview
Description
5-Amino-6-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with amino and methyl substituents.
Mechanism of Action
Target of Action
The primary target of 5-Amino-6-methylisoindoline-1,3-dione is the dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
This compound interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor’s main amino acid residues influences the receptor’s activity, potentially modulating the signaling pathways associated with the receptor .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it influences dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, including motor control, reward, and mood regulation .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters
Result of Action
One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound and related compounds may have potential therapeutic effects in conditions related to dopaminergic dysfunction, such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of solvents such as toluene to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly reagents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the isoindoline nucleus .
Scientific Research Applications
5-Amino-6-methylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Comparison with Similar Compounds
Isoindoline-1,3-dione: The parent compound without the amino and methyl substituents.
N-isoindoline-1,3-dione: A derivative with different substituents on the nitrogen atom.
Indole derivatives: Compounds with a similar indole nucleus but different functional groups.
Uniqueness: 5-Amino-6-methylisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate specific molecular targets, such as the dopamine receptor D3, sets it apart from other similar compounds .
Properties
IUPAC Name |
5-amino-6-methylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-4-2-5-6(3-7(4)10)9(13)11-8(5)12/h2-3H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKZQICLYRDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263236 | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-60-2 | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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